molecular formula C₂₀H₃₁ClN₄O₄Si B1140652 7-[(3Ar,4R,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-chloropyrrolo[2,3-d]pyrimidin-2-amine CAS No. 115479-40-8

7-[(3Ar,4R,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-chloropyrrolo[2,3-d]pyrimidin-2-amine

Cat. No. B1140652
CAS RN: 115479-40-8
M. Wt: 455.02
InChI Key:
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Description

Synthesis Analysis

The synthesis of pyrimidin-4-one derivatives and similar heterocyclic compounds often involves cyclocondensation reactions, starting from various precursors like amino-heterocycles and ethyl acetoacetate. For example, Kanno et al. (1991) described a method for synthesizing tetrazole derivatives from ethyl 2-(2-tert-butyl-2H-tetrazol-5-yl)-3-(dimethylamino)acrylate (DMTE) and amino-heterocycles, highlighting the role of specific reagents and conditions in the synthesis of complex heterocyclic structures (Kanno et al., 1991).

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using X-ray crystallography, as in the case of the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. Rosemeyer and Seela (1988) reported on the stereoselective synthesis of pyrrolo[2,3‐d]pyrimidine α‐ and β‐D‐ribonucleosides, demonstrating the importance of solid-liquid phase-transfer glycosylation in achieving desired stereochemistry (Rosemeyer & Seela, 1988).

Chemical Reactions and Properties

Chemical reactions involving pyrimidine derivatives can lead to the formation of various biologically active molecules. For instance, Maheswaran et al. (2012) synthesized a series of pyrido (2, 3-d) pyrimidin-4- amine derivatives and evaluated their antibacterial and antioxidant activities, illustrating the functional versatility of these compounds (Maheswaran et al., 2012).

Scientific Research Applications

Potential Lead for Anticancer Drugs

This compound is being explored for its potential as a lead in the development of new anticancer drugs. Research by Santana et al. (2020) detailed the molecular modeling studies of chromene derivatives, indicating that such compounds could act as DNA intercalators.

Insecticidal and Antibacterial Potential

The compound has been evaluated for its insecticidal and antibacterial properties. A study conducted by Deohate and Palaspagar (2020) synthesized similar pyrimidine-linked pyrazole heterocyclics and assessed their effectiveness against certain insects and microorganisms, suggesting a potential application in pest and disease control.

Chemical Synthesis and Reactions

Research has focused on the synthesis and reactions of related pyrimidines. For instance, Kurihara et al. (1983) detailed the chemical reactions and synthesis processes of ethyl 3-acetyl-8-cyano-6,7-dimethylpyrrolo[1,2-a]pyrimidine-4-carboxylate and similar compounds, highlighting the versatility and reactivity of these chemical structures.

Heterocyclization Processes

The compound is also of interest in the study of heterocyclization processes. Research by Lipson et al. (2006) investigated the cyclocondensation of related amines, contributing to the understanding of complex chemical reactions that form the basis of many pharmaceutical compounds.

properties

IUPAC Name

7-[(3aR,4R,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-chloropyrrolo[2,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31ClN4O4Si/c1-19(2,3)30(6,7)26-10-12-13-14(29-20(4,5)28-13)17(27-12)25-9-8-11-15(21)23-18(22)24-16(11)25/h8-9,12-14,17H,10H2,1-7H3,(H2,22,23,24)/t12-,13-,14-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKYMEIKPSQDLH-VMUDFCTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=CC4=C3N=C(N=C4Cl)N)CO[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=CC4=C3N=C(N=C4Cl)N)CO[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31ClN4O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501102595
Record name 4-Chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-β-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501102595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(3Ar,4R,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-chloropyrrolo[2,3-d]pyrimidin-2-amine

CAS RN

115479-40-8
Record name 4-Chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-β-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115479-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-β-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501102595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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